molecular formula C32H25N7O6 B456833 5-{4-nitrophenyl}-1-{2-[5-(4-methoxyphenyl)-3-(1-naphthyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

5-{4-nitrophenyl}-1-{2-[5-(4-methoxyphenyl)-3-(1-naphthyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B456833
M. Wt: 603.6g/mol
InChI Key: VZQJNOFEEANDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-nitrophenyl}-1-{2-[5-(4-methoxyphenyl)-3-(1-naphthyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic components

Preparation Methods

The synthesis of 5-{4-nitrophenyl}-1-{2-[5-(4-methoxyphenyl)-3-(1-naphthyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Attachment of the naphthalene ring: This step involves the coupling of the pyrazole derivative with a naphthalene-based compound.

    Incorporation of the methoxyphenyl group: This is typically done through electrophilic aromatic substitution reactions.

    Formation of the triazole ring: This can be achieved through cyclization reactions involving azides and alkynes.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

5-{4-nitrophenyl}-1-{2-[5-(4-methoxyphenyl)-3-(1-naphthyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of nitro groups to amines.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring structures.

Scientific Research Applications

5-{4-nitrophenyl}-1-{2-[5-(4-methoxyphenyl)-3-(1-naphthyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, or antimicrobial drugs.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 5-{4-nitrophenyl}-1-{2-[5-(4-methoxyphenyl)-3-(1-naphthyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 5-{4-nitrophenyl}-1-{2-[5-(4-methoxyphenyl)-3-(1-naphthyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione include:

    Pyrazole derivatives: Compounds with similar pyrazole rings, such as 3,5-diphenyl-4,5-dihydro-1H-pyrazole.

    Triazole derivatives: Compounds with triazole rings, such as 1,2,3-triazole-4,5-dicarboxylic acid.

    Aromatic compounds: Compounds with similar aromatic structures, such as 4-methoxyphenyl derivatives.

The uniqueness of this compound lies in its combination of multiple functional groups and ring structures, which confer unique chemical and biological properties.

Properties

Molecular Formula

C32H25N7O6

Molecular Weight

603.6g/mol

IUPAC Name

3-[2-[3-(4-methoxyphenyl)-5-naphthalen-1-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-5-(4-nitrophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C32H25N7O6/c1-45-23-15-9-20(10-16-23)27-17-26(25-8-4-6-19-5-2-3-7-24(19)25)34-38(27)28(40)18-36-30-29(33-35-36)31(41)37(32(30)42)21-11-13-22(14-12-21)39(43)44/h2-16,27,29-30H,17-18H2,1H3

InChI Key

VZQJNOFEEANDLO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)[N+](=O)[O-])N=N3)C6=CC=CC7=CC=CC=C76

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)[N+](=O)[O-])N=N3)C6=CC=CC7=CC=CC=C76

Origin of Product

United States

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